![molecular formula C13H12N2O2S B2603237 N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide CAS No. 2411314-40-2](/img/structure/B2603237.png)
N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is a compound that features a thiazole ring, an oxirane ring, and a carboxamide group. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is known for its aromaticity and biological activity. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether. The combination of these functional groups in a single molecule makes this compound an interesting subject for chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a thioamide with an alpha-halocarbonyl compound to form the thiazole ring . The oxirane ring can be introduced through an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (mCPBA). The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative .
Industrial Production Methods
Industrial production of N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to increase reaction rates and yields .
化学反応の分析
Types of Reactions
N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated thiazole derivatives.
科学的研究の応用
N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide involves its interaction with biological molecules. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes . The carboxamide group can form hydrogen bonds, further stabilizing interactions with biological targets .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both an oxirane and a carboxamide group in addition to the thiazole ring. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
N-[phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(10-8-17-10)15-11(13-14-6-7-18-13)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYJTHUMXJRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NC(C2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
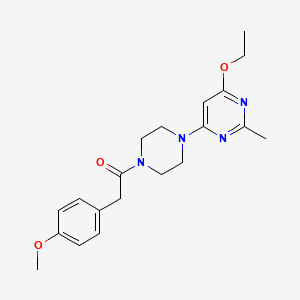
![N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603155.png)
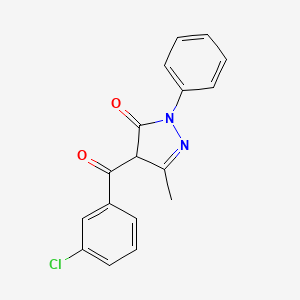
![N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2603157.png)
![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)
![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B2603159.png)
![6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)
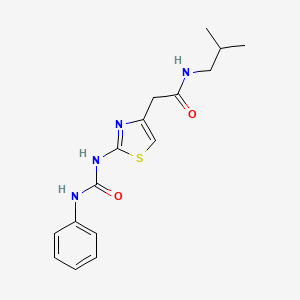
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2603168.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2603170.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2603172.png)
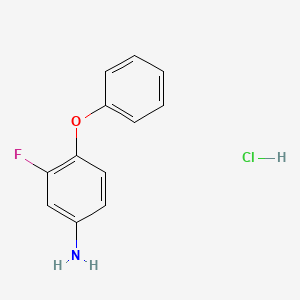
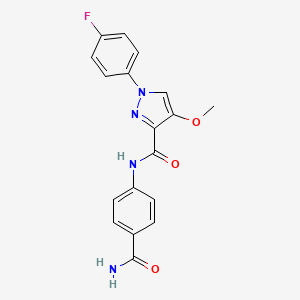
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)
